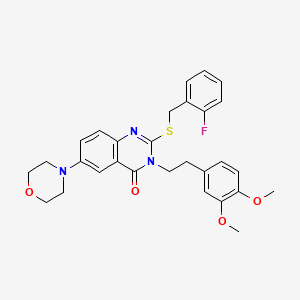
3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H30FN3O4S and its molecular weight is 535.63. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenethyl)-2-((2-fluorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticonvulsant Activities
A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, revealed antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi. Some derivatives demonstrated potent anticonvulsant activity, indicating potential applications in treating infections and seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of quinazolinone derivatives has contributed significantly to understanding their potential applications. One study highlighted the synthesis of a compound structurally similar to flumorph, a fungicide, providing insights into its potential utility in agricultural applications (Chai & Liu, 2011).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, including fluoro derivatives, revealed the presence of various intermolecular interactions. These interactions, studied through crystal structures, thermal techniques, and quantum mechanical calculations, provide a foundation for designing molecules with targeted biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antihypertensive Agent Analysis
The compound DFMQ-19, an analogue of 3-benzylquinazolin-4(3H)-ones, has been studied for its potential as an antihypertensive agent. A developed HPLC method for determining DFMQ-19 in plasma facilitated pharmacokinetic studies, indicating its oral bioavailability and potential therapeutic applications (Chang et al., 2016).
Antioxidant Studies
Quinazolin derivatives have been synthesized and evaluated for their antioxidant potential. Some compounds exhibited significant scavenging capacity against radicals, demonstrating their potential as antioxidants (Al-azawi, 2016).
Antifungal Activity
A study on novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives revealed their antifungal activities. These compounds showed high inhibitory effects on various fungi, indicating their potential application in antifungal treatments (Xu et al., 2007).
Propriétés
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30FN3O4S/c1-35-26-10-7-20(17-27(26)36-2)11-12-33-28(34)23-18-22(32-13-15-37-16-14-32)8-9-25(23)31-29(33)38-19-21-5-3-4-6-24(21)30/h3-10,17-18H,11-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXDILGNADGEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC=CC=C5F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)
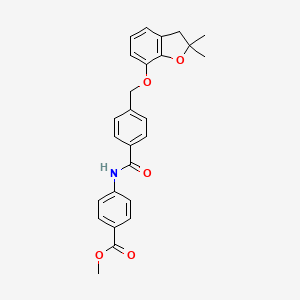
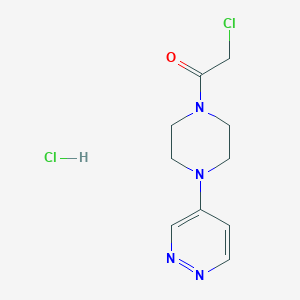
![(1S,2S,6R,7S)-4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decan-1-amine;hydrochloride](/img/structure/B2794533.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2794536.png)
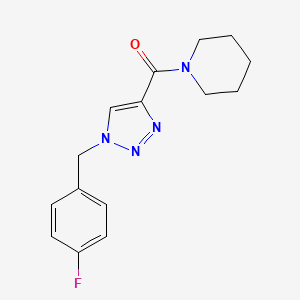
![3-{[(2,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2794542.png)
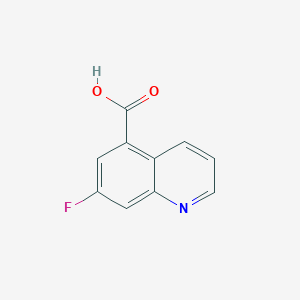
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2794547.png)
![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)
![1-(4-Chlorophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2794550.png)


![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)